Cas no 55136-76-0 (Kaempferol 3-sophoroside-7-glucoside)

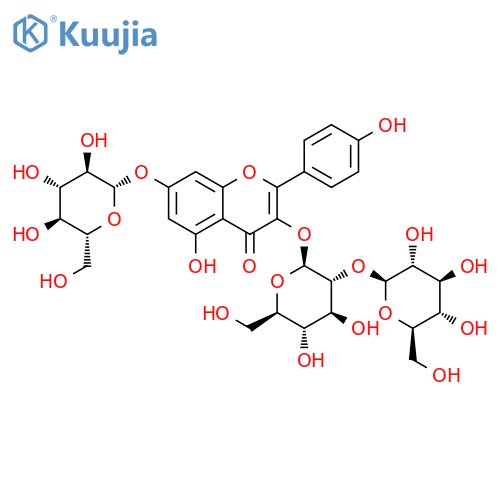

55136-76-0 structure

商品名:Kaempferol 3-sophoroside-7-glucoside

Kaempferol 3-sophoroside-7-glucoside 化学的及び物理的性質

名前と識別子

-

- 3-O-(beta-D-glucopyranosyl-(1?2)-beta-D-glucopyranosyl)-7-O-beta-D-glucopyranosylkaempferol

- 7-O-Glucosyl-3-O-((2-1)glucosyl)glucosylkaempferol

- K-3-Soph-7-Glc

- kaempferol 3-O-beta-sophoroside-7-O-beta-glucoside

- kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside

- kaempferol 3-O-sophoroside-7-O-beta-glucopyranoside

- kaempferol 3-O-sophoroside-7-O-glucoside

- kaempferol 3-sophoroside-7-glucoside

- kaempferol-3-O-sophoroside-7-O-D-glucoside

- kaempferol-3-O-sophoroside-7-O-glucoside

- kaempferol-3-sophoroside-7-glucoside

- Kaempferol 3-O-beta-D-[beta-D-glucopyranosyl-(1→2)-glucopyranoside]-7-O-beta-D-glucopyranoside

- Kaempferol 3-O-beta-D-sophoroside 7-O-beta-D-glucopyranoside

- Kaempferol 3-O-beta-sophoroside 7-O-beta-glucoside

- Kaempferol 3-sophoroside 7-glucoside

- FS-7169

- GLXC-19144

- XK161853

- CS-0032433

- 55136-76-0

- HY-N5117

- E80722

- DTXSID401341603

- Kaempferol 3-O-sophoroside 7-O-glucoside

- AKOS040760498

- 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- DA-64696

- 3-((2S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-2-yl)oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-((2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one

- Kaempferol 3-sophoroside-7-glucosideKaempferol-3-sophoroside-7-glucoside

- 3-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-2-yl)oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one

- 3-{[(2S,3R,4S,5S,6R)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)-3-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-5-HYDROXY-2-(4-HYDROXYPHENYL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE

- 3-[(2S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

- 1ST170621

- Kaempferol 3-sophoroside-7-glucoside

-

- インチ: 1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1

- InChIKey: MBFNAZBJKVFNKZ-JGPRCQAHSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])(OC2C(C3=C(C([H])=C(C([H])=C3OC=2C2C([H])=C([H])C(=C([H])C=2[H])O[H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])O[H])=O)O[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]1([H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 772.206208g/mol

- ひょうめんでんか: 0

- XLogP3: -2.7

- 水素結合ドナー数: 13

- 水素結合受容体数: 21

- 回転可能化学結合数: 10

- どういたいしつりょう: 772.206208g/mol

- 単一同位体質量: 772.206208g/mol

- 水素結合トポロジー分子極性表面積: 345Ų

- 重原子数: 54

- 複雑さ: 1300

- 同位体原子数: 0

- 原子立体中心数の決定: 15

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.84±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、

Kaempferol 3-sophoroside-7-glucoside セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Kaempferol 3-sophoroside-7-glucoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56996-5mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| TargetMol Chemicals | TN1824-5 mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% | 5mg |

¥ 3,320 | 2023-07-11 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56996-1mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K84870-5 mg |

3-O-(beta-D-glucopyranosyl-(1?2)-beta-D-glucopyranosyl)-7-O-beta-D-glucopyranosylkaempferol |

55136-76-0 | 5mg |

¥3520.0 | 2021-09-09 | ||

| TargetMol Chemicals | TN1824-1 mL * 10 mM (in DMSO) |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3,980 | 2023-07-11 | |

| A2B Chem LLC | AG30493-5mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% by HPLC | 5mg |

$545.00 | 2024-04-19 | |

| A2B Chem LLC | AG30493-25mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% by HPLC | 25mg |

$1853.00 | 2024-04-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3863-5mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% | 5mg |

$350 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1824-1 mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 1mg |

¥3953.00 | 2022-04-26 | ||

| A2B Chem LLC | AG30493-500mg |

Kaempferol 3-sophoroside-7-glucoside |

55136-76-0 | 98% by HPLC | 500mg |

$17311.00 | 2024-04-19 |

Kaempferol 3-sophoroside-7-glucoside 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:55136-76-0)Kaempferol3-sophoroside-7-glucoside

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:55136-76-0)Kaempferol 3-sophoroside-7-glucoside

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ